molecular formula C7H9NO B3360719 6-Azabicyclo[3.2.1]oct-2-EN-7-one CAS No. 89622-07-1

6-Azabicyclo[3.2.1]oct-2-EN-7-one

Cat. No.: B3360719
CAS No.: 89622-07-1
M. Wt: 123.15 g/mol
InChI Key: MAXOBECCTHQVBS-UHFFFAOYSA-N
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Description

6-Azabicyclo[321]oct-2-EN-7-one is a nitrogen-containing heterocyclic compound with a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azabicyclo[3.2.1]oct-2-EN-7-one typically involves the opening of the lactone ring of 6-oxabicyclo[3.2.1]oct-3-en-7-one with amines to form amides. These amides are then reduced with lithium aluminium hydride to produce amino alcohols. Allylic oxidation of these amino alcohols with manganese dioxide yields the desired bicyclic ketones .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-Azabicyclo[3.2.1]oct-2-EN-7-one undergoes various chemical reactions, including:

    Oxidation: Allylic oxidation with manganese dioxide.

    Reduction: Reduction of amides to amino alcohols using lithium aluminium hydride.

    Substitution: Opening of the lactone ring with amines to form amides.

Common Reagents and Conditions

    Oxidation: Manganese dioxide.

    Reduction: Lithium aluminium hydride.

    Substitution: Amines for lactone ring opening.

Major Products

The major products formed from these reactions include amino alcohols and bicyclic ketones, which can be further modified to produce various derivatives .

Scientific Research Applications

6-Azabicyclo[3.2.1]oct-2-EN-7-one has several scientific research applications:

    Chemistry: Used as a key intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Azabicyclo[3.2.1]oct-2-EN-7-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing to fully elucidate its molecular targets and pathways .

Comparison with Similar Compounds

6-Azabicyclo[3.2.1]oct-2-EN-7-one can be compared with other similar compounds, such as 2-Azabicyclo[3.2.1]octane and 8-Azabicyclo[3.2.1]octane. These compounds share a similar bicyclic structure but differ in their specific chemical properties and applications. The unique structure of this compound makes it particularly interesting for research and development in various fields .

List of Similar Compounds

Properties

IUPAC Name

6-azabicyclo[3.2.1]oct-2-en-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c9-7-5-2-1-3-6(4-5)8-7/h1-2,5-6H,3-4H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXOBECCTHQVBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2CC1NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40666967
Record name 6-Azabicyclo[3.2.1]oct-2-en-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40666967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89622-07-1
Record name 6-Azabicyclo[3.2.1]oct-2-en-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40666967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Azabicyclo[3.2.1]oct-2-EN-7-one
Reactant of Route 2
6-Azabicyclo[3.2.1]oct-2-EN-7-one
Reactant of Route 3
6-Azabicyclo[3.2.1]oct-2-EN-7-one
Reactant of Route 4
6-Azabicyclo[3.2.1]oct-2-EN-7-one
Reactant of Route 5
6-Azabicyclo[3.2.1]oct-2-EN-7-one
Reactant of Route 6
6-Azabicyclo[3.2.1]oct-2-EN-7-one

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